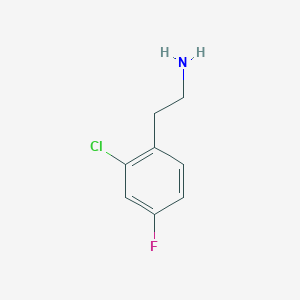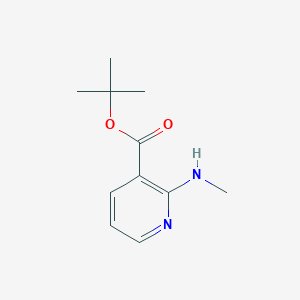![molecular formula C11H24O2Si B3189618 Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 338430-79-8](/img/structure/B3189618.png)
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Descripción general
Descripción
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is a chemical compound with the molecular formula C11H24O2Si . It is a derivative of cyclopentanol, where a tert-butyldimethylsilyl group is attached to the oxygen atom. This compound is often used as an intermediate in organic synthesis, particularly for protecting the alcohol functionality during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
First Method
Reactants: 1,3-cyclopentanediol (5 g, 49 mmol), imidazole (5 g, 74 mmol), tert-butyldimethylsilyl chloride (5.9 g, 39 mmol).
Solvent: Dimethylformamide (20 mL).
Procedure: The reactants are mixed and stirred for 3 hours at room temperature. The reaction mixture is then poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.
-
Second Method
Reactants: 1,3-cyclopentanediol (9.62 g, 0.094 mol), sodium hydride (3.77 g, 0.094 mol, 60% in mineral oil).
Solvent: Tetrahydrofuran (100 mL).
Procedure: Sodium hydride is added to a solution of 1,3-cyclopentanediol in tetrahydrofuran.
Análisis De Reacciones Químicas
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
Reduction: Reduction reactions can convert the compound back to its alcohol form using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride, which removes the silyl protecting group.
Aplicaciones Científicas De Investigación
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is widely used in scientific research, including:
Chemistry: As a protecting group for alcohols in organic synthesis, it helps in multi-step synthesis processes by preventing unwanted reactions at the alcohol site.
Biology: Used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: In the development of pharmaceuticals, it aids in the synthesis of complex drug molecules.
Industry: Employed in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The primary mechanism of action for Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its role as a protecting group. The tert-butyldimethylsilyl group protects the alcohol functionality during chemical reactions, preventing it from reacting with other reagents. This protection is crucial in multi-step synthesis processes, ensuring that the desired reactions occur at specific sites on the molecule.
Comparación Con Compuestos Similares
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: can be compared with other silyl-protected alcohols, such as:
Trimethylsilyl-protected alcohols: These compounds use a trimethylsilyl group for protection, which is less bulky compared to the tert-butyldimethylsilyl group.
Triisopropylsilyl-protected alcohols: These compounds use a triisopropylsilyl group, which provides even greater steric protection than the tert-butyldimethylsilyl group.
Methoxymethyl-protected alcohols: These compounds use a methoxymethyl group for protection, which is more easily removed under acidic conditions.
The uniqueness of Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its balance between steric protection and ease of removal, making it a versatile protecting group in organic synthesis.
Propiedades
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h9-10,12H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXIOZRBFNUITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]-](/img/structure/B3189564.png)





![(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B3189622.png)



![7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B3189646.png)

